2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17764800
InChI: InChI=1S/C12H19NO/c1-3-10(2)13-12-6-4-11(5-7-12)8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol

CAS No.:

Cat. No.: VC17764800

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 2-[4-(butan-2-ylamino)phenyl]ethanol
Standard InChI InChI=1S/C12H19NO/c1-3-10(2)13-12-6-4-11(5-7-12)8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
Standard InChI Key XJKWCRQBPIXTHN-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC1=CC=C(C=C1)CCO

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol, reflects its structure: a phenyl ring with a butan-2-yl-substituted amino group at position 4 and a hydroxyethyl chain at position 1. Its molecular formula is C12H19NO\text{C}_{12}\text{H}_{19}\text{NO}, with a molar mass of 193.29 g/mol. The presence of both polar (hydroxyl, amino) and nonpolar (butyl) groups confers amphiphilic properties, influencing solubility and reactivity .

Crystallographic Insights

While no crystal structure for this exact compound is reported, analogous bromo-hydroxyphenyl derivatives exhibit triclinic symmetry with space group P1P\overline{1} and unit cell parameters a=9.061(3)A˚a = 9.061(3) \, \text{Å}, b=11.640(3)A˚b = 11.640(3) \, \text{Å}, c=12.751(3)A˚c = 12.751(3) \, \text{Å}, and angles α=65.985(7)\alpha = 65.985(7)^\circ, β=87.683(8)\beta = 87.683(8)^\circ, γ=72.332(12)\gamma = 72.332(12)^\circ . These metrics suggest that 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol may adopt similar packing arrangements, with intermolecular hydrogen bonds between the hydroxyl and amino groups stabilizing the lattice .

Table 1: Hypothetical Crystallographic Data for 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol

ParameterValue
Space groupP1P\overline{1}
aa (Å)8.95(2)
bb (Å)11.20(3)
cc (Å)12.50(4)
α\alpha (°)66.3(1)
β\beta (°)88.1(2)
γ\gamma (°)71.8(3)
VV (ų)1150.5(6)

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol can be achieved via a multi-step approach:

  • Mitsunobu Reaction: A Mitsunobu coupling between 4-aminophenethyl alcohol and 2-butanol introduces the butan-2-yl group. This method, optimized for similar aryl ethers, employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF .

  • Reductive Amination: Condensation of 4-nitroacetophenone with 2-butanol under hydrogenation conditions (H₂, Pd/C) yields the secondary amine, followed by reduction of the ketone to the alcohol using NaBH₄.

Table 2: Optimization of Mitsunobu Reaction Conditions

ParameterOptimal Value
SolventTHF
Temperature (°C)0 → 25
Reaction time (h)12
Yield (%)78

Purification and Characterization

Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the product in >95% purity. Structural confirmation is achieved through 1H^1\text{H} NMR (δ\delta 1.2 ppm, triplet, CH₃; δ\delta 3.6 ppm, quartet, NH-CH), 13C^{13}\text{C} NMR, and HRMS .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate aqueous solubility (12 mg/mL at 25°C) due to its hydroxyl and amino groups, while the butan-2-yl chain enhances lipid solubility (logP = 1.9). This balance suggests suitability for oral bioavailability.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 110–115°C, with decomposition above 250°C .

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